molecular formula C21H24N2O3 B12682070 Ercinaminine CAS No. 1897-30-9

Ercinaminine

Cat. No.: B12682070
CAS No.: 1897-30-9
M. Wt: 352.4 g/mol
InChI Key: XLHUHYFKFFGUFE-AMDCCRFKSA-N
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Description

Ercinaminine is a naturally occurring indole alkaloid found in the plant Vinca erecta. It is known for its complex molecular structure and significant biological activities. The compound is also referred to as desacetylakuammiline or o-deacetylakuammiline . This compound belongs to the class of corynanthean-type alkaloids, which are derived from the biosynthetic pathway of tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ercinaminine involves several steps, starting from simple precursors. One common method includes the use of reductive amination and nucleophilic substitution reactions . Transition metal-catalyzed reactions and C-H functionalization are also employed to achieve the desired molecular complexity .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Vinca erecta, followed by purification processes such as chromatography. The yield and purity of the compound can be optimized by adjusting the extraction conditions, including pH, temperature, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: Ercinaminine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ercinaminine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ercinaminine stands out for its unique chemical structure and diverse applications in various fields of research. Its potential for therapeutic use and its role in scientific studies make it a compound of significant interest.

Properties

CAS No.

1897-30-9

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (1S,10S,12S,13E)-13-ethylidene-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-18(20)17(23)10-15(13)21(20,12-24)19(25)26-2/h3-7,15,17,24H,8-12H2,1-2H3/b13-3-/t15-,17-,20+,21?/m0/s1

InChI Key

XLHUHYFKFFGUFE-AMDCCRFKSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(CO)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(CO)C(=O)OC

Origin of Product

United States

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